molecular formula C18H17N5S B5102473 2-[3-[1-[(1-ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]-1,3-thiazole

2-[3-[1-[(1-ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]-1,3-thiazole

Cat. No.: B5102473
M. Wt: 335.4 g/mol
InChI Key: LRUAYGDDUXPGRX-UHFFFAOYSA-N
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Description

2-[3-[1-[(1-ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]-1,3-thiazole is a complex heterocyclic compound that incorporates multiple functional groups, including imidazole, pyrazole, and thiazole rings. These structures are known for their significant biological and chemical properties, making this compound a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[1-[(1-ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]-1,3-thiazole typically involves multi-step reactions. One common method includes the initial formation of the imidazole and pyrazole rings, followed by their coupling with a thiazole precursor. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reactions are usually carried out under inert atmospheres to prevent oxidation and other side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-[3-[1-[(1-ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include acids, bases, and solvents like ethanol, methanol, and acetonitrile. Reaction conditions often involve controlled temperatures, typically ranging from room temperature to reflux conditions, depending on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

2-[3-[1-[(1-ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[3-[1-[(1-ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-[1-[(1-ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]-1,3-thiazole apart is its unique combination of these three heterocyclic rings, which imparts a broad spectrum of biological activities and chemical reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-[3-[1-[(1-ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5S/c1-2-22-10-7-19-17(22)13-23-9-6-16(21-23)14-4-3-5-15(12-14)18-20-8-11-24-18/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUAYGDDUXPGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CN2C=CC(=N2)C3=CC(=CC=C3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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